molecular formula C14H19N3O4S3 B11180214 4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester CAS No. 585560-47-0

4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B11180214
CAS No.: 585560-47-0
M. Wt: 389.5 g/mol
InChI Key: IZBFVDFTDPAHHL-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with α-halo ketones under basic conditions to form the thiazole ring. The morpholine-4-carbothioylsulfanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine-4-carbothioylsulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-carbothioylsulfanyl group, in particular, sets it apart from other thiazole derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

CAS No.

585560-47-0

Molecular Formula

C14H19N3O4S3

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(morpholine-4-carbothioylsulfanyl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H19N3O4S3/c1-3-21-12(19)11-9(2)15-13(24-11)16-10(18)8-23-14(22)17-4-6-20-7-5-17/h3-8H2,1-2H3,(H,15,16,18)

InChI Key

IZBFVDFTDPAHHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCOCC2)C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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